molecular formula C11H21N2O4P B13852368 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid

2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid

Cat. No.: B13852368
M. Wt: 276.27 g/mol
InChI Key: GVYFSXRUGGXHIQ-UHFFFAOYSA-N
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Description

2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid is an organic compound widely used in the field of organic synthesis. It is known for its role as a phosphorylating reagent, particularly in the synthesis of nucleotides and oligonucleotides. The compound’s structure includes a cyanoethoxy group, diisopropylamino group, and a phosphinooxy group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid typically involves the reaction of diisopropylamine with phosphorus trichloride, followed by the addition of 2-cyanoethanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred and heated to facilitate the reaction, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques, such as chromatography, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid is extensively used in scientific research, including:

Mechanism of Action

The compound exerts its effects through the formation of phosphoramidite intermediates. These intermediates react with nucleophiles, such as hydroxyl groups, to form phosphite triesters. The reaction proceeds through a series of nucleophilic attacks and eliminations, ultimately leading to the formation of phosphorylated products. The molecular targets include hydroxyl groups on nucleotides and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Uniqueness

Compared to similar compounds, 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid offers higher stability and efficiency in phosphorylation reactions. Its unique combination of functional groups allows for versatile applications in both research and industrial settings .

Properties

Molecular Formula

C11H21N2O4P

Molecular Weight

276.27 g/mol

IUPAC Name

2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyacetic acid

InChI

InChI=1S/C11H21N2O4P/c1-9(2)13(10(3)4)18(16-7-5-6-12)17-8-11(14)15/h9-10H,5,7-8H2,1-4H3,(H,14,15)

InChI Key

GVYFSXRUGGXHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC(=O)O

Origin of Product

United States

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